1-Ethyl-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-Ethyl-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of iodine and nitro groups on the pyrrolo[2,3-b]pyridine ring system imparts unique chemical properties that can be exploited in various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Iodo Group: The iodination of the pyrrolo[2,3-b]pyridine core can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) under mild conditions.
Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., acetone, dichloromethane).
Major Products:
Substitution: Derivatives with various functional groups replacing the iodo group.
Reduction: 1-Ethyl-3-amino-4-nitro-1H-pyrrolo[2,3-b]pyridine.
Oxidation: this compound carboxylic acid or aldehyde derivatives.
Scientific Research Applications
1-Ethyl-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents targeting various diseases, including cancer and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving nitro and iodine-containing compounds.
Material Science: The compound’s unique electronic properties make it useful in the development of novel materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodo group can participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-Ethyl-3-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine
- 1-Ethyl-3-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine
- 1-Ethyl-3-fluoro-4-nitro-1H-pyrrolo[2,3-b]pyridine
Comparison: 1-Ethyl-3-iodo-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the iodo group, which imparts distinct reactivity and electronic properties compared to its bromo, chloro, and fluoro analogs. The larger atomic radius and higher polarizability of iodine enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, making it a valuable tool in medicinal chemistry and material science.
Properties
IUPAC Name |
1-ethyl-3-iodo-4-nitropyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN3O2/c1-2-12-5-6(10)8-7(13(14)15)3-4-11-9(8)12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQGLHXIRHAHPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(C=CN=C21)[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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